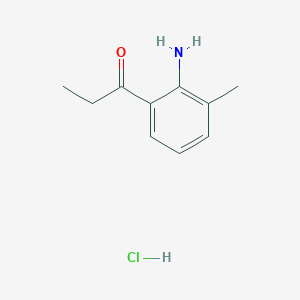![molecular formula C24H18BrI B14363158 Di([1,1'-biphenyl]-4-yl)iodanium bromide CAS No. 94590-86-0](/img/no-structure.png)
Di([1,1'-biphenyl]-4-yl)iodanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di([1,1’-biphenyl]-4-yl)iodanium bromide is an organoiodine compound that features a biphenyl structure with an iodonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di([1,1’-biphenyl]-4-yl)iodanium bromide typically involves the reaction of biphenyl with iodine and a bromide source under specific conditions. One common method is the oxidative addition of iodine to biphenyl in the presence of a bromide ion source, such as potassium bromide, under acidic conditions. The reaction is usually carried out in a solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Di([1,1’-biphenyl]-4-yl)iodanium bromide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Di([1,1’-biphenyl]-4-yl)iodanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts with different counterions.
Reduction: It can be reduced to biphenyl and iodide ions.
Substitution: The iodonium ion can be substituted by nucleophiles, leading to the formation of new biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can react with the iodonium ion under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include various biphenyl derivatives, depending on the specific nucleophile or reagent used.
Aplicaciones Científicas De Investigación
Di([1,1’-biphenyl]-4-yl)iodanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which Di([1,1’-biphenyl]-4-yl)iodanium bromide exerts its effects involves the formation of a highly reactive iodonium ion. This ion can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved typically include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Diphenyliodonium chloride: Another iodonium compound with similar reactivity but different counterions.
Phenyl iodide: A related compound with a single phenyl ring and an iodine atom.
Uniqueness
Di([1,1’-biphenyl]-4-yl)iodanium bromide is unique due to its biphenyl structure and the presence of an iodonium ion, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.
Propiedades
| 94590-86-0 | |
Fórmula molecular |
C24H18BrI |
Peso molecular |
513.2 g/mol |
Nombre IUPAC |
bis(4-phenylphenyl)iodanium;bromide |
InChI |
InChI=1S/C24H18I.BrH/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20;/h1-18H;1H/q+1;/p-1 |
Clave InChI |
MQJWCAGGZFOZAH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)[I+]C3=CC=C(C=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







